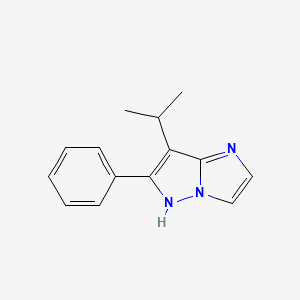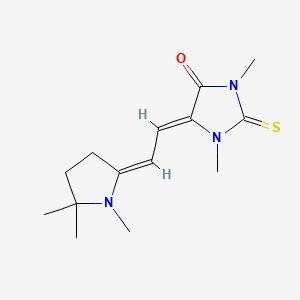
7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that belongs to the class of imidazo-pyrazoles This compound is characterized by its unique structure, which includes an imidazo ring fused to a pyrazole ring, with a phenyl group at the 6th position and an isopropyl group at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-phenylpyrazole with isopropyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe in biological assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyridine
- 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)thiazole
- 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)oxazole
Uniqueness
Compared to similar compounds, 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole exhibits unique properties due to the presence of the pyrazole ring. This ring structure imparts distinct electronic and steric characteristics, which can influence the compound’s reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
130598-83-3 |
|---|---|
Molekularformel |
C14H15N3 |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
6-phenyl-7-propan-2-yl-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C14H15N3/c1-10(2)12-13(11-6-4-3-5-7-11)16-17-9-8-15-14(12)17/h3-10,16H,1-2H3 |
InChI-Schlüssel |
ZZLBUIQATLYXHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(NN2C1=NC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















